6-methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide
Description
6-Methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by a heterocyclic core with distinct substituents: a methyl group at position 6, a methylsulfanyl (SCH₃) moiety at position 2, a phenyl group attached to the carboxamide nitrogen, and a thiophen-2-yl group at position 4 (Fig. 1). Dihydropyrimidines are structurally analogous to 1,4-dihydropyridines (DHPs), a class known for calcium channel modulation and antimicrobial activity .
Synthetic routes for analogous compounds involve Biginelli-like multicomponent reactions, as seen in , where similar dihydropyrimidines are synthesized using aldehydes, β-ketoesters, and thioureas under acidic conditions .
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-14(16(21)19-12-7-4-3-5-8-12)15(13-9-6-10-23-13)20-17(18-11)22-2/h3-10,15H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMDIRLMQDAWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)SC)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties of Analogous Dihydropyrimidines
Key Observations :
- Thiophen-2-yl vs.
- Methylsulfanyl vs. Oxoethyl-sulfanyl : The methylsulfanyl group (target compound) introduces electron-donating effects, stabilizing the dihydropyrimidine ring, whereas oxoethyl-sulfanyl (AZ331) adds steric bulk and polarity .
- Hydroxyl vs. Nitro Groups : Hydroxyl substituents (5e) lower melting points due to hydrogen bonding, while nitro groups (5c) increase thermal stability via resonance .
Table 2: Antimicrobial Activity of Triazine and Pyrimidine Derivatives
Key Findings :
- This suggests dihydropyrimidines may have superior bioactivity due to enhanced ring flexibility and hydrogen-bonding capacity .
- Thiophene’s Role : Thiophen-2-yl groups (target compound, AZ331) are associated with improved antifungal activity in dihydropyridines, likely due to increased lipophilicity and sulfur-mediated interactions .
Insights :
- Biginelli vs. Vilsmeier-Haack : The target compound’s synthesis likely follows a Biginelli approach (as in ), offering higher yields (~87%) compared to Vilsmeier-Haack reactions (~70–85%) .
- Role of POCl₃ : In , POCl₃ facilitates formylation at position 3, enabling further functionalization—a strategy applicable to the target compound for derivative synthesis .
Crystallographic and Conformational Analysis
- Dihedral Angles : Pyrimidine derivatives () exhibit dihedral angles of 12.8°–86.1° between the core and substituents, influencing molecular packing and solubility . The thiophen-2-yl group in the target compound may adopt a near-coplanar conformation (similar to fluorophenyl in ), optimizing crystal lattice interactions .
- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π bonds stabilize crystal structures (), a feature expected in the target compound due to its carboxamide and thiophene moieties .
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